Pirlimycin Demonstrates Fourfold Higher Potency Than Clindamycin Against Bacteroides fragilis Group Isolates
In a direct head-to-head comparison against seven antimicrobial agents including clindamycin and lincomycin, pirlimycin was the most active compound against strains of the Bacteroides fragilis group. The 90% minimal inhibitory concentration (MIC₉₀) for pirlimycin was 1 μg/ml, compared to 4 μg/ml for clindamycin, representing a fourfold greater potency [1]. The activity range for pirlimycin was 0.125 to 4 μg/ml, with minimal bactericidal concentration ranging from 0.5 to 16 μg/ml, consistent with bacteriostatic behavior [1].
| Evidence Dimension | In vitro antibacterial potency (MIC₉₀) |
|---|---|
| Target Compound Data | MIC₉₀ = 1 μg/ml |
| Comparator Or Baseline | Clindamycin MIC₉₀ = 4 μg/ml; Lincomycin MIC₉₀ = 8 μg/ml |
| Quantified Difference | 4-fold more active than clindamycin; 8-fold more active than lincomycin |
| Conditions | Bacteroides fragilis group isolates; broth dilution susceptibility testing |
Why This Matters
For laboratories selecting antimicrobial agents for susceptibility testing panels or researchers investigating anaerobic pathogen coverage, pirlimycin offers quantitatively superior in vitro potency compared to the more widely available clindamycin.
- [1] Ahonkhai VI, Cherubin CE, Shulman MA, Bancroft M. Activity of pirlimycin (U57930E) against strains of the Bacteroides fragilis group. Antimicrob Agents Chemother. 1982;22(5):893-894. View Source
